molecular formula C22H13N5 B12682862 9-Phenylacenaphtho(1,2-g)pteridin-11-amine CAS No. 78241-68-6

9-Phenylacenaphtho(1,2-g)pteridin-11-amine

Cat. No.: B12682862
CAS No.: 78241-68-6
M. Wt: 347.4 g/mol
InChI Key: GVUHZTTYZGRNIV-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves multiple steps, typically starting with the preparation of acenaphthene derivatives. The synthetic route may include:

    Cyclization reactions: These reactions form the acenaphtho structure.

    Amination reactions: Introduction of the amine group at the 11th position.

    Phenylation reactions: Addition of the phenyl group at the 9th position.

Industrial production methods often involve optimizing these reactions for higher yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

9-Phenylacenaphtho(1,2-g)pteridin-11-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Phenylacenaphtho(1,2-g)pteridin-11-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes . Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound.

Comparison with Similar Compounds

9-Phenylacenaphtho(1,2-g)pteridin-11-amine can be compared with other pteridine derivatives, such as:

    Pteridine: The parent compound with a simpler structure.

    Folic acid: A well-known pteridine derivative with essential biological functions.

    Methotrexate: A pteridine-based drug used in cancer therapy.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

CAS No.

78241-68-6

Molecular Formula

C22H13N5

Molecular Weight

347.4 g/mol

IUPAC Name

9-phenyl-7H-acenaphthyleno[2,1-g]pteridin-11-imine

InChI

InChI=1S/C22H13N5/c23-20-19-22(27-21(26-20)13-6-2-1-3-7-13)25-18-15-11-5-9-12-8-4-10-14(16(12)15)17(18)24-19/h1-11H,(H2,23,25,26,27)

InChI Key

GVUHZTTYZGRNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=N)C3=NC4=C(C5=CC=CC6=C5C4=CC=C6)NC3=N2

Origin of Product

United States

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